molecular formula C8H10N2O3S2 B2800266 3-(Ethenesulfonyl)-n-(1,3-thiazol-2-yl)propanamide CAS No. 2224390-16-1

3-(Ethenesulfonyl)-n-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2800266
CAS No.: 2224390-16-1
M. Wt: 246.3
InChI Key: XKPNQHFOILXXQW-UHFFFAOYSA-N
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Description

3-(Ethenesulfonyl)-n-(1,3-thiazol-2-yl)propanamide is a compound that features a thiazole ring, a sulfonyl group, and an ethenyl group. Thiazole rings are known for their presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethenesulfonyl)-n-(1,3-thiazol-2-yl)propanamide typically involves the reaction of thiazole derivatives with sulfonyl chloride and ethenyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Ethenesulfonyl)-n-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, ethyl derivatives, and various substituted thiazole compounds .

Scientific Research Applications

3-(Ethenesulfonyl)-n-(1,3-thiazol-2-yl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethenesulfonyl)-n-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)pyrazol-4-ylpropanamide
  • 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)pyrazol-3-ylpropanamide

Uniqueness

3-(Ethenesulfonyl)-n-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and sulfonyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S2/c1-2-15(12,13)6-3-7(11)10-8-9-4-5-14-8/h2,4-5H,1,3,6H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPNQHFOILXXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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